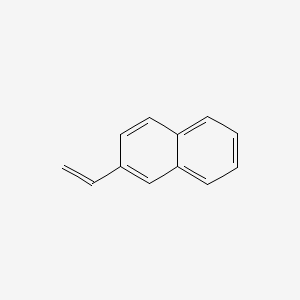

2-Vinylnaphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAVSFOJVUIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28406-56-6 | |

| Record name | Poly(2-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862435 | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Vinylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-54-3, 28406-56-6 | |

| Record name | 2-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC177870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinylnaphthalene from 2-Acetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-vinylnaphthalene from 2-acetylnaphthalene. This compound is a valuable monomer in the synthesis of polymers with applications in materials science and as an intermediate in the preparation of pharmaceutical compounds.[1] This document details the prevalent two-step reduction-dehydration pathway, the Wittig reaction as a direct one-step alternative, and the Grignard reaction, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Synthetic Pathways Overview

The conversion of 2-acetylnaphthalene to this compound can be effectively achieved through several synthetic strategies. The most common and economically viable method involves a two-step sequence: the reduction of the ketone functionality to a secondary alcohol, followed by the dehydration of this alcohol to yield the desired alkene.[1][2] Alternatively, the Wittig reaction offers a direct one-step conversion of the carbonyl group to a vinyl group.[3] A third approach involves the use of a Grignard reagent to form a tertiary alcohol, which is then dehydrated.

Reduction and Dehydration Pathway

This widely used method first involves the reduction of the carbonyl group in 2-acetylnaphthalene to a hydroxyl group, forming the intermediate 1-(naphthalen-2-yl)ethan-1-ol.[1] This intermediate is then subjected to a dehydration reaction to introduce the vinyl group.

Wittig Reaction Pathway

The Wittig reaction provides a direct, one-step method to convert the carbonyl group of 2-acetylnaphthalene into a vinyl group using a phosphorus ylide, typically methylenetriphenylphosphorane. This method is known for its high regioselectivity in forming the double bond.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 2-acetylnaphthalene.

Method 1: Reduction and Dehydration

This two-step method is a robust and commonly employed procedure for the synthesis of this compound.

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethan-1-ol

Experimental Procedure:

-

In a suitable reaction vessel, dissolve 2-acetylnaphthalene in an alcohol solvent, such as methanol or a 95% ethanol-water solution. The recommended solvent-to-material ratio is approximately 3.33 L/kg.

-

Cool the stirred solution to a temperature between 10°C and 40°C.

-

Slowly add a reducing agent. Sodium borohydride is a common and effective choice, with a molar ratio of reducing agent to 2-acetylnaphthalene ranging from 0.25:1 to 0.45:1.

-

Maintain the reaction temperature and continue stirring for 2 to 3 hours.

-

After the reaction is complete, adjust the pH of the reaction mixture to 6-8 by the dropwise addition of a dilute acid, such as 5-15% hydrochloric acid. This will cause the product, 1-(naphthalen-2-yl)ethan-1-ol, to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove any inorganic salts and dry thoroughly.

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethan-1-ol to this compound

Experimental Procedure:

-

Combine the dried 1-(naphthalen-2-yl)ethan-1-ol with a catalytic amount of a dehydration agent. Potassium bisulfate is a preferred catalyst, used in a molar ratio of 0.05:1 to 0.1:1 relative to the alcohol intermediate.

-

Add a polymerization inhibitor to prevent the vinylnaphthalene product from polymerizing at elevated temperatures.

-

Heat the mixture under a vacuum of 0.1-2 mmHg.

-

The this compound product will distill as it is formed. The reaction time is typically 1-5 hours.

-

Collect the distilled crude product.

-

Purify the crude this compound by recrystallization from ethanol. A common ratio is 2.5 mL of ethanol per gram of crude product.

Method 2: Wittig Reaction

This one-step synthesis offers a direct conversion of 2-acetylnaphthalene to this compound.

Experimental Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the stirred suspension. The formation of a deep orange or red color indicates the generation of the ylide.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: In a separate dry flask, dissolve 2-acetylnaphthalene (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0°C and add the solution of 2-acetylnaphthalene dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound from 2-acetylnaphthalene.

Table 1: Reduction of 2-Acetylnaphthalene

| Parameter | Value | Reference |

| Solvent | Methanol or 95% Ethanol | |

| Reducing Agent | Sodium Borohydride | |

| Molar Ratio (Reducer:Ketone) | 0.25:1 - 0.45:1 | |

| Reaction Temperature | 10 - 40 °C | |

| Reaction Time | 2 - 3 hours | |

| pH for Precipitation | 6 - 8 | |

| Yield | High (quantitative data not specified) |

Table 2: Dehydration of 1-(Naphthalen-2-yl)ethan-1-ol

| Parameter | Value | Reference |

| Catalyst | Potassium Bisulfate | |

| Molar Ratio (Catalyst:Alcohol) | 0.05:1 - 0.1:1 | |

| Vacuum | 0.1 - 2 mmHg | |

| Reaction Time | 1 - 5 hours | |

| Crude Product Yield | 84 - 89% | |

| Purity after Recrystallization | >99% | |

| Overall Yield (from 2-acetylnaphthalene) | 77 - 80% |

Table 3: Wittig Reaction

| Parameter | Value | Reference |

| Ylide Precursor | Methyltriphenylphosphonium bromide | |

| Base | n-Butyllithium | |

| Solvent | Anhydrous THF | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | Overnight | |

| Yield | Good (specific quantitative data for this reaction is not widely reported) |

Conclusion

The synthesis of this compound from 2-acetylnaphthalene is a well-established process with multiple effective routes. The two-step reduction and dehydration method is a reliable and high-yielding approach suitable for large-scale production. The Wittig reaction offers a more direct, one-pot synthesis that is particularly useful for achieving high regioselectivity, making it a valuable tool in fine chemical and pharmaceutical synthesis. The choice of method will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2-Vinylnaphthalene Monomer

This technical guide provides a comprehensive overview of the core physical properties of this compound, a monomer increasingly utilized in the synthesis of advanced polymers and functional materials. The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on delivering precise data and methodological insights.

Core Physical and Chemical Properties

This compound is an aromatic hydrocarbon, appearing as a tan or white to yellow crystalline solid.[1][2][3] It is characterized by a naphthalene backbone with a vinyl group substituent, rendering it a valuable monomer for polymerization.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated reference for experimental and theoretical data.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀ | |

| Molecular Weight | 154.21 g/mol | [4][5] |

| Melting Point | 62-68 °C | |

| Boiling Point | 128-131 °C at 13 mmHg | |

| 270.9 °C at 760 mmHg | ||

| 135 °C at 18 mmHg | ||

| Density | 1.031 g/cm³ | |

| 1.108 g/cm³ (for Poly(this compound)) | ||

| Solubility | Insoluble in water. | |

| Soluble in ethanol, acetone, and benzene. | ||

| Flash Point | >110 °C (>230 °F) | |

| Appearance | Tan, white to yellow powder, crystals, or flakes. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of materials. Below are outlines of standard experimental protocols relevant to this compound.

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Synthesis of this compound from 2-Acetylnaphthalene

A common and effective method for synthesizing this compound is the reduction of 2-acetylnaphthalene to the corresponding alcohol, followed by dehydration.

Protocol:

-

Reduction: 2-Acetylnaphthalene is dissolved in an appropriate alcohol solvent, such as methanol or an ethanol-water solution. A reducing agent, typically sodium borohydride, is added portion-wise while maintaining the reaction temperature between 10-40 °C. The reaction is stirred for several hours until completion.

-

Work-up: The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of 6-8 to precipitate the intermediate alcohol, 1-(naphthalen-2-yl)ethanol. The solid is collected by filtration.

-

Dehydration: The dried intermediate alcohol is mixed with a dehydration catalyst (e.g., potassium hydrogen sulfate) and a polymerization inhibitor. The mixture is heated under vacuum, and the this compound product is distilled as it forms.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like aqueous methanol or ethanol.

Visualizing Chemical Pathways

Understanding the reaction mechanisms and experimental workflows is facilitated by clear visual diagrams. The following diagrams, rendered using Graphviz, illustrate key processes involving this compound.

References

- 1. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 2. This compound, 97%, stabilized 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Page loading... [guidechem.com]

Spectroscopic Profile of 2-Vinylnaphthalene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-Vinylnaphthalene (CAS No. 827-54-3), a crucial monomer in the synthesis of various polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and further research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The data presented below was obtained in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The predicted spectrum, typically recorded at 400 or 500 MHz, reveals distinct signals for the aromatic and vinyl protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89-7.92 | m | - | 3H (Aromatic) |

| 7.86 | s | - | 1H (Aromatic) |

| 7.76 | dd | 8.5, 2.0 | 1H (Aromatic) |

| 7.57 | m | - | 2H (Aromatic) |

| 7.01 | dd | 17.5, 11.0 | 1H (Vinyl, -CH=) |

| 6.01 | d | 17.5 | 1H (Vinyl, =CH₂) |

| 5.47 | d | 11.0 | 1H (Vinyl, =CH₂) |

| Table 1: ¹H NMR spectroscopic data for this compound in CDCl₃.[1] |

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum is typically recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | Quaternary Aromatic C |

| 134.9 | Quaternary Aromatic C |

| 133.6 | Vinyl -CH= |

| 133.3 | Quaternary Aromatic C |

| 128.4 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.8 | Aromatic CH |

| 123.6 | Aromatic CH |

| 114.2 | Vinyl =CH₂ |

| Table 2: ¹³C NMR spectroscopic data for this compound in CDCl₃. Data sourced from SpectraBase.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic and vinyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~3080 | Medium | Vinyl =C-H Stretch |

| 1680-1640 | Medium | Alkene -C=C- Stretch |

| 1600-1450 | Medium-Strong | Aromatic C-C Stretch (in-ring) |

| 1000-650 | Strong | =C-H Bend (alkene) |

| 900-675 | Strong | C-H "out-of-plane" bend (aromatic) |

| Table 3: Characteristic IR absorption bands for this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The spectrum, typically recorded in a solvent such as chloroform or dichloroethane, exhibits strong absorption in the UV region. The experimental UV-Visible spectrum for this compound has been recorded in the 200-400 nm range. The observed absorption bands are due to π → π* transitions within the naphthalene ring system and the vinyl group. The absorption spectrum for poly(this compound) in chloroform shows a range from approximately 250 nm to 350 nm.[3]

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~282 | ~5,600 | Ethanol | π → π |

| ~320 | ~1,300 | Ethanol | π → π |

| ~333 | ~1,000 | Ethanol | π → π* |

| Table 4: UV-Vis absorption data for this compound. |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.

NMR Spectroscopy: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using various techniques. For solid samples, a KBr (potassium bromide) disc may be prepared by grinding the sample with KBr and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with an ATR crystal.[4] For soluble samples, a thin film can be cast from a solution (e.g., in chloroform) onto a salt plate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol, chloroform, or 1,2-dichloroethane. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Vinylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylnaphthalene is a polycyclic aromatic hydrocarbon of significant interest in polymer chemistry and material science. Its solubility in organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility information and detailed experimental protocols for quantitative determination.

Qualitative Solubility

This compound is a nonpolar compound, and its solubility is governed by the principle of "like dissolves like." It is generally soluble in nonpolar and moderately polar organic solvents and insoluble in polar solvents like water.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble (used for recrystallization)[1] |

| Ethanol | Soluble[2][3] | |

| Ketones | Acetone | Soluble[2][3] |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble (used for recrystallization) |

| Aqueous | Water | Insoluble |

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound ( g/100 mL)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Benzene | ||

| Toluene | ||

| Tetrahydrofuran | ||

| Dichloromethane | ||

| Petroleum Ether |

Table 3: Molar Solubility of this compound (mol/L)

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Benzene | ||

| Toluene | ||

| Tetrahydrofuran | ||

| Dichloromethane | ||

| Petroleum Ether |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

-

Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then determined.

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Oven

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in the evaporating dish using a gentle stream of nitrogen or by placing it in a fume hood.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (65-66 °C) to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant taken in mL) * 100

-

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region and the solvent used does not interfere.

-

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

-

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-4).

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Molar Solubility (mol/L) = (Concentration from calibration curve) * (Dilution factor)

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Principle: A saturated solution is prepared, filtered, and then injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV detector)

-

Analytical column suitable for the separation of aromatic compounds (e.g., C18 column)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters

-

-

Procedure:

-

Method Development:

-

Develop an HPLC method for the analysis of this compound, including the selection of the mobile phase, column, flow rate, and detector wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Filter the supernatant through a syringe filter.

-

If necessary, dilute a known volume of the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the prepared sample into the HPLC system and record the peak area.

-

-

-

Calculation:

-

Determine the concentration of the sample from the calibration curve.

-

Molar Solubility (mol/L) = (Concentration from calibration curve) * (Dilution factor)

-

Experimental Workflow and Logic

The determination of solubility follows a logical progression of steps, from qualitative assessment to precise quantitative measurement.

Signaling Pathways and Logical Relationships

The study of the solubility of a small organic molecule like this compound does not typically involve biological signaling pathways. The primary relationships are physicochemical, governed by the thermodynamics of dissolution. The logical relationship for selecting an appropriate analytical method is depicted below.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While qualitative data indicates good solubility in many common organic solvents, quantitative data requires experimental determination. The detailed protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods provided herein offer robust approaches for researchers to generate the precise solubility data needed for their specific applications in research, development, and manufacturing. The provided diagrams illustrate the logical workflow and decision-making process involved in these experimental determinations.

References

Health and Safety Considerations for 2-Vinylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the most current SDS for 2-Vinylnaphthalene and follow all applicable safety regulations and institutional protocols.

Introduction

This compound is an aromatic hydrocarbon utilized in the synthesis of specialized polymers and copolymers, finding applications in materials science, including the production of photoactive polymers and polystyrene latexes.[1] As with any chemical compound, a thorough understanding of its health and safety profile is paramount for its safe handling and use in research and development settings. This guide provides an in-depth overview of the known health and safety considerations for this compound, compiles available quantitative data, and outlines best practices for its use in a laboratory environment. Due to the limited specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as naphthalene and other vinylarenes, to provide a more comprehensive assessment of potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are its potential for acute toxicity upon ingestion, inhalation, or skin contact, as well as its irritant properties and the potential for target organ damage.[2][3][4]

Based on available Safety Data Sheets (SDS), the GHS hazard statements for this compound include:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H371: May cause damage to organs.

Toxicological Data

Comprehensive toxicological data for this compound is limited. The available information primarily consists of acute toxicity estimates. For other toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, there is a notable lack of specific data.

Acute Toxicity

The acute toxicity values for this compound are based on estimations from calculations and are summarized in the table below.

| Route of Exposure | Species | Value | Reference |

| Oral | Rat (estimated) | LD50 > 2000 mg/kg | |

| Dermal | Rabbit (estimated) | LD50 > 2000 mg/kg | |

| Inhalation | Rat (estimated) | LC50 > 20 mg/L (4h) |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant. Direct contact can cause redness, itching, and pain. Prolonged or repeated skin contact may lead to dermatitis.

Specific Target Organ Toxicity (STOT)

This compound is suspected of causing damage to organs, though specific target organs are not always clearly defined in readily available literature. Given its structural similarity to naphthalene, which can affect the respiratory system and liver, these organs should be considered potential targets.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: There is no conclusive data available to classify this compound as a carcinogen. Structurally related vinyl compounds, such as vinyl chloride and styrene, have been classified as known or probable human carcinogens, respectively, often due to their metabolic activation to reactive epoxides.

-

Mutagenicity: Data on the genotoxicity of this compound is scarce. One study investigating the mutagenic activity of various vinyl compounds in Salmonella typhimurium strains TA98, TA100, and TA1535 did not report mutagenic activity for this compound under the tested conditions. However, the potential for metabolic activation to genotoxic intermediates cannot be ruled out without further studies.

-

Reproductive Toxicity: There is no data available on the reproductive or developmental toxicity of this compound.

Putative Mechanism of Toxicity and Metabolic Pathway

While the specific metabolic pathways of this compound have not been extensively studied, it is reasonable to hypothesize a pathway based on the known metabolism of structurally similar compounds like naphthalene and styrene. The presence of both a naphthalene ring system and a vinyl group suggests that metabolism could occur at either moiety. A key pathway of concern for vinylarenes is the oxidation of the vinyl group by cytochrome P450 enzymes to form a reactive epoxide intermediate. This epoxide can then be detoxified or can covalently bind to cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Below is a diagram illustrating a putative metabolic pathway for this compound.

Caption: A hypothesized metabolic pathway for this compound leading to potential toxicity.

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |

| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of dust or vapors. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often 2-8°C.

Handling and Emergency Procedures

The following diagram outlines a standard workflow for handling this compound in a research setting.

Caption: A recommended workflow for the safe handling of this compound in a laboratory.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Reactivity and Stability

This compound is generally stable under recommended storage conditions. It is incompatible with strong oxidizing agents. While hazardous polymerization is not expected under normal conditions, it is a vinyl monomer and may be susceptible to polymerization at elevated temperatures or in the presence of initiators.

Logical Relationships of Exposure and Health Effects

The potential health consequences of exposure to this compound can be visualized as a logical progression from the route of exposure to the ultimate health effect.

Caption: Potential health effects resulting from different routes of exposure to this compound.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its potential health hazards. While specific toxicological data is limited, the available information indicates that it is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation and organ damage. Researchers, scientists, and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research into the long-term toxicological effects and metabolic pathways of this compound is warranted to provide a more complete understanding of its risk profile. In the absence of such data, a cautious approach informed by the toxicology of structurally related compounds is prudent.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Evaluation - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2-Vinylnaphthalene for Research and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity 2-Vinylnaphthalene. The document outlines commercial suppliers, provides detailed experimental protocols for its synthesis, purification, and analysis, and presents visual workflows to clarify these complex processes.

Introduction to this compound

This compound (2VNP) is an aromatic organic compound consisting of a naphthalene ring substituted with a vinyl group. It is a valuable monomer and a critical intermediate in the synthesis of a wide range of materials and molecules.[1][2] In the context of research and drug development, its unique structure is leveraged for several applications:

-

Polymer Synthesis: 2VNP is a monomer used to synthesize polymers with desirable properties such as high thermal stability, low dielectric loss, and a high refractive index.[2][3] These polymers, like Poly(this compound), are subjects of photophysical studies and have applications in materials science.[4]

-

Pharmaceutical Intermediates: The naphthalene moiety is a common scaffold in medicinal chemistry. 2VNP serves as a precursor for synthesizing more complex organic molecules that are key intermediates in drug discovery and development.

-

Specialized Materials: It is used in the creation of photoactive polymers, photoresists for semiconductor manufacturing, and specialized coatings and adhesives.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is crucial for reproducible and reliable research outcomes. A variety of chemical suppliers offer this compound at different purity grades. The following table summarizes the offerings from several prominent commercial vendors.

| Supplier | Purity | Available Quantities | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 95% | - | 827-54-3 | Impurities include <5% methyl alcohol. |

| Thermo Scientific Chemicals | 97% (>96.0% by GC) | 5 g, 25 g | 827-54-3 | Appears as a white, cream-yellow to grey-brown powder. |

| Otto Chemie Pvt. Ltd. | 98% | For Synthesis | 827-54-3 | Marketed for use in polymer science. |

| Henan Fengda Chemical Co., Ltd. | 99%, 99.5% (Sublimated) | Bulk (KG) | 827-54-3 | Listed on ChemicalBook. |

| Sichuan Zhuoyu Yantang Tech. | 99% min | Bulk (Kg/Bag) | 827-54-3 | Listed on ChemicalBook. |

| WUHAN FORTUNA CHEMICAL CO. | 99% | Bulk (KG) | 827-54-3 | Listed on ChemicalBook. |

| Nanjing FineTech Chemical | High Purity | - | 827-54-3 | States sufficient production capacity. |

| CDH Fine Chemical | For Synthesis | 5 g | 827-54-3 | Indian-based manufacturer and exporter. |

Experimental Protocols

This section details common laboratory-scale procedures for the synthesis, purification, and analysis of this compound.

Synthesis from 2-Acetylnaphthalene

A prevalent and efficient method for synthesizing this compound involves a two-step process starting from 2-acetylnaphthalene: 1) reduction of the carbonyl group to a hydroxyl group, and 2) dehydration of the resulting alcohol to form the vinyl group.

Methodology:

-

Reduction Step:

-

Dissolve 2-acetylnaphthalene in an alcohol solvent such as methanol or aqueous ethanol in a reaction vessel equipped with a cooling unit. The typical solvent ratio is approximately 3.3 times the weight of the raw material.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while maintaining the temperature between 10-40°C. The molar ratio of the reducing agent to 2-acetylnaphthalene is typically in the range of 0.25:1 to 0.45:1.

-

Allow the reaction to proceed for 2-3 hours with stirring.

-

After the reaction is complete, adjust the pH of the solution to 6-8 using an acid like hydrochloric acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol.

-

Filter and collect the solid intermediate.

-

-

Dehydration Step:

-

In a preheating tank, melt the intermediate alcohol product (heating to >120°C).

-

Add a polymerization inhibitor (e.g., 4-methoxyphenol) and a catalyst (e.g., potassium bisulfate or salen-ixum complex). The catalyst-to-intermediate molar ratio is often between 0.05:1 and 0.1:1.

-

Transfer the mixture to a reactor and conduct the dehydration reaction for 1-5 hours under a maintained vacuum of 0.1-2 mmHg.

-

The gaseous product is passed through a condenser (e.g., at 70°C) to collect the liquid crude this compound.

-

References

An In-depth Technical Guide to the Synthesis and Biological Significance of 2-Vinylnaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-vinylnaphthalene and its derivatives, compounds of significant interest in materials science and medicinal chemistry. We will explore various synthetic methodologies, from classical organic reactions to modern cross-coupling techniques, and delve into the biological activities of these compounds, with a particular focus on their potential as anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials.

Synthetic Methodologies for this compound and Its Derivatives

The vinylnaphthalene scaffold is a versatile building block, and several synthetic routes have been established for its preparation. The choice of method often depends on the desired substitution pattern, scale of the reaction, and available starting materials.

Reduction and Dehydration of Acetylnaphthalenes

A common and cost-effective method for synthesizing this compound involves a two-step sequence starting from 2-acetylnaphthalene: reduction of the carbonyl group to a secondary alcohol, followed by dehydration.[1][2]

Step 1: Reduction of 2-Acetylnaphthalene

The carbonyl group of 2-acetylnaphthalene can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent.[3]

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethan-1-ol

The resulting alcohol, 1-(naphthalen-2-yl)ethan-1-ol, is then dehydrated to yield this compound. This elimination reaction is typically carried out in the presence of a catalyst and a polymerization inhibitor under vacuum.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Stille reactions, are highly efficient methods for the synthesis of this compound and its derivatives.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] For the synthesis of this compound derivatives, this typically involves the reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with ethylene or a vinyl derivative.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. To synthesize this compound derivatives, 2-naphthylboronic acid or its esters can be coupled with a vinyl halide, or conversely, a 2-halonaphthalene can be coupled with a vinylboronic acid derivative.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). For the synthesis of this compound derivatives, 2-naphthaldehyde or a substituted analogue can be reacted with a suitable phosphonium ylide, such as methylenetriphenylphosphorane.

Grignard Reaction

Grignard reagents, organomagnesium halides, are powerful nucleophiles that can be used to form carbon-carbon bonds. The synthesis of this compound can be achieved by reacting a 2-naphthyl Grignard reagent (e.g., 2-naphthylmagnesium bromide) with a vinyl halide, such as vinyl bromide.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and select derivatives, providing a comparison of different synthetic methodologies.

Table 1: Synthesis of this compound

| Starting Material | Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 2-Acetylnaphthalene | Reduction & Dehydration | 1. NaBH₄2. Catalyst, Polymerization Inhibitor | 1. Methanol2. - | 77-80 | 99.0-99.2 | |

| 2-Bromonaphthalene | Heck Reaction | Ethylene, Pd(OAc)₂, PPh₃, Et₃N | DMF | - | - | |

| 2-Naphthylboronic acid | Suzuki-Miyaura Coupling | Vinyl mesylate, Na₂PdCl₄, cataCXium F sulf, K₂CO₃ | Water | High | >99 | |

| 2-Naphthaldehyde | Wittig Reaction | Ph₃P=CH₂, n-BuLi | THF | - | - |

Table 2: Synthesis of this compound Derivatives

| Derivative | Starting Materials | Method | Yield (%) | Reference |

| 2-Naphthaleno trans-stilbenes | 2-Naphthaldehyde, Benzyltriphenylphosphonium bromides | Wittig | - | |

| 2-Naphthaleno trans-cyanostilbenes | 2-Naphthaldehyde, 2-Phenylacrylonitriles | Knoevenagel Condensation | 70-95 | |

| Naphthalene-Chalcone Derivatives | 2-Acetylnaphthalene, Substituted Benzaldehydes | Claisen-Schmidt Condensation | - |

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations described in this guide.

Synthesis of this compound from 2-Acetylnaphthalene

Step 1: Reduction of 2-Acetylnaphthalene

-

In a reactor equipped with a cooling unit, dissolve 18 kg of 2-acetylnaphthalene in 60 kg of methanol with stirring until complete dissolution.

-

Cool the solution and add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the reaction temperature between 10-40°C.

-

Stir the reaction mixture for 2-3 hours.

-

After the reaction is complete, adjust the pH of the reaction mixture to 6-8 with an aqueous acid solution to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol.

-

Filter the solid and purify by recrystallization from a suitable solvent like xylene.

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethan-1-ol

-

In a preheating tank, melt the purified 1-(naphthalen-2-yl)ethan-1-ol at a temperature not lower than 120°C.

-

Add a polymerization inhibitor (e.g., 4-methoxyphenol) and a catalyst.

-

Transfer the mixture to a reactor and heat to 130-140°C under a vacuum of 0.1-2 mmHg.

-

The product, this compound, will distill and can be collected in a receiving tank.

-

The crude product can be further purified by recrystallization from ethanol to achieve a purity of over 99%.

General Procedure for Wittig Reaction: Synthesis of 2-Naphthaleno trans-Stilbenes

-

To a stirred suspension of the appropriate benzyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium (n-BuLi) at 0°C under an inert atmosphere.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of 2-naphthaldehyde in anhydrous THF to the ylide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-naphthaleno trans-stilbene.

General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activities and Signaling Pathways

Naphthalene derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity and VEGFR-2 Inhibition

Several studies have highlighted the potential of naphthalene-based compounds as potent anticancer agents. One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by certain naphthalene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

This compound derivative stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a class of compounds with significant synthetic versatility and promising biological activities. The synthetic methods outlined in this guide, from traditional organic reactions to modern palladium-catalyzed cross-couplings, provide a robust toolbox for accessing a wide range of structurally diverse derivatives. The demonstrated anticancer activity of some naphthalene derivatives, particularly through the inhibition of the VEGFR-2 signaling pathway, highlights their potential as leads for the development of novel therapeutics. This guide serves as a foundational resource for researchers to further explore the synthesis and biological applications of this important class of compounds.

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.

References

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the electronic properties of 2-Vinylnaphthalene (2VN). The document focuses on the computational analysis of its electronic structure, spectroscopic properties, and the experimental methodologies used for its characterization.

Introduction

This compound (C₁₂H₁₀) is an aromatic hydrocarbon containing a naphthalene moiety substituted with a vinyl group.[1] Its extended π-conjugated system imparts interesting electronic and optical properties, making it a subject of research for applications in materials science, particularly in the development of organic electronic materials such as polymers for photoresists and plastic scintillators.[2][3] Understanding the electronic properties of 2VN at a molecular level is crucial for designing new materials with tailored functionalities. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its structure-property relationships.[4][5]

Theoretical Electronic Properties

The electronic properties of this compound have been investigated using quantum chemical calculations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31+G(d,p) basis set being a common level of theory for such studies.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Computational Method | Reference |

| HOMO Energy | -6.02 eV | B3LYP/6-31+G(d,p) | |

| LUMO Energy | -1.25 eV | B3LYP/6-31+G(d,p) | |

| HOMO-LUMO Gap (ΔE) | 4.77 eV | B3LYP/6-31+G(d,p) | |

| Ionization Potential (I) | 6.02 eV | B3LYP/6-31+G(d,p) | |

| Electron Affinity (A) | 1.25 eV | B3LYP/6-31+G(d,p) |

Note: The values for HOMO, LUMO, Ionization Potential, and Electron Affinity are based on the Frontier Molecular Orbital analysis from the cited study. Ionization potential is approximated as -E(HOMO) and Electron Affinity as -E(LUMO) under Koopmans' theorem.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic properties of a molecule. In this compound, the HOMO is primarily localized on the naphthalene ring, while the LUMO is distributed over the entire molecule, including the vinyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and its ability to participate in electronic transitions.

Spectroscopic Properties

The electronic and vibrational properties of this compound have been characterized both experimentally and theoretically.

3.1. UV-Visible Spectroscopy

The experimental UV-Visible spectrum of this compound, typically recorded in a solvent like ethanol, shows characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic system. Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to simulate the electronic absorption spectrum and assign the observed transitions.

Table 2: Experimental and Theoretical UV-Visible Absorption Maxima (λ_max) of this compound

| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Computational Method | Reference |

| ~282, ~320 | 285, 318 | N/A | HOMO -> LUMO, HOMO-1 -> LUMO | TD-DFT/B3LYP/6-31+G(d,p) |

Note: The experimental values are approximate and can vary with the solvent used. The calculated values are from the cited theoretical study.

3.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound have been investigated using experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, complemented by theoretical calculations at the B3LYP/6-31+G(d,p) level of theory. The theoretical vibrational frequencies are often scaled to better match the experimental data.

Table 3: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Computational Method | Reference |

| C-H stretch (vinyl) | ~3080 | ~3080 | ~3075 | B3LYP/6-31+G(d,p) | |

| C=C stretch (vinyl) | ~1630 | ~1630 | ~1625 | B3LYP/6-31+G(d,p) | |

| C-H out-of-plane bend | ~990, ~910 | ~990, ~910 | ~985, ~905 | B3LYP/6-31+G(d,p) |

Note: The presented values are representative and a full vibrational analysis contains numerous modes.

Experimental Protocols

4.1. UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Visible absorption spectrum of this compound involves the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.5).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline spectrum.

-

Sample Measurement: A cuvette with the this compound solution is placed in the sample beam path.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the resulting spectrum.

4.2. FT-IR and FT-Raman Spectroscopy

The vibrational spectra of solid this compound can be obtained using the following procedures:

-

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of powdered this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: The infrared spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

-

-

FT-Raman Spectroscopy:

-

Sample Preparation: A small amount of the powdered this compound sample is placed in a sample holder.

-

Instrumentation: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) is used to minimize fluorescence.

-

Data Acquisition: The Raman spectrum is recorded over a similar spectral range as the FT-IR.

-

Computational Workflow

The theoretical investigation of the electronic properties of this compound typically follows a systematic workflow.

References

- 1. This compound | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanjing Finetech sells this compound 827-54-3 with sufficient production capacity [fine-chemtech.com]

- 3. This compound | 827-54-3 [chemicalbook.com]

- 4. Spectra, Electronic Structure of 2-Vinyl Naphthalene and Their Oligomeric Scaffold Models: A Quantum Chemical Investigation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Synthesis of 2-Vinylnaphthalene: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-vinylnaphthalene, a valuable monomer in the production of specialty polymers and a key building block in organic synthesis, has evolved significantly since its initial preparations. Early methods relied on multi-step processes involving harsh conditions, while modern approaches leverage the efficiency and selectivity of catalytic cross-coupling reactions. This guide provides a comprehensive overview of the historical development of this compound synthesis, detailing key methodologies, experimental protocols, and comparative quantitative data.

Early Industrial Methods: Dehydrogenation and Elimination Reactions

The initial large-scale production of this compound was driven by the demand for polymers with high thermal stability. These early methods, though effective, often required high temperatures and were limited by selectivity and yield.

Dehydrogenation of 2-Ethylnaphthalene

One of the earliest industrial methods involved the catalytic dehydrogenation of 2-ethylnaphthalene. This process is analogous to the industrial production of styrene from ethylbenzene. The reaction is typically carried out at high temperatures over a metal oxide catalyst.

Experimental Protocol: Catalytic Dehydrogenation of 2-Ethylnaphthalene

A stream of 2-ethylnaphthalene is passed over a catalyst bed, typically containing iron(III) oxide, often promoted with other metal oxides such as potassium oxide and chromium(III) oxide. The reaction is conducted at elevated temperatures, generally in the range of 550-650 °C, often with the introduction of superheated steam which serves as a heat carrier and helps to remove carbon deposits from the catalyst surface. The product mixture, containing this compound, unreacted 2-ethylnaphthalene, and various byproducts, is then cooled and purified by fractional distillation under reduced pressure to prevent polymerization of the product.

Classical Synthetic Routes: Multi-step Approaches

In the laboratory and for smaller-scale industrial production, multi-step syntheses starting from readily available naphthalene derivatives were developed. These methods offered greater control and were adaptable to standard laboratory equipment.

Dehydration of Methyl-(2-naphthyl)-carbinol

A prominent historical route involves the dehydration of methyl-(2-naphthyl)-carbinol, which is itself prepared by the reduction of 2-acetylnaphthalene. This two-step sequence remains a common and reliable method for the laboratory-scale synthesis of this compound.[1]

Step 1: Reduction of 2-Acetylnaphthalene

2-Acetylnaphthalene is reduced to methyl-(2-naphthyl)-carbinol using a variety of reducing agents. Sodium borohydride in an alcoholic solvent is a common choice for its mildness and high yield.

Experimental Protocol: Reduction of 2-Acetylnaphthalene

To a solution of 2-acetylnaphthalene (1 equivalent) in methanol or ethanol, sodium borohydride (0.25-0.45 equivalents) is added portion-wise at a temperature of 10-40°C.[1] The reaction mixture is stirred for 2-3 hours. After completion, the reaction is quenched by the addition of water, and the pH is adjusted to 6-8 with a dilute acid (e.g., 5-15% HCl) to precipitate the product.[1] The solid methyl-(2-naphthyl)-carbinol is collected by filtration and can be purified by recrystallization from a suitable solvent like xylene.[1]

Step 2: Dehydration of Methyl-(2-naphthyl)-carbinol

The resulting carbinol is dehydrated to this compound, typically by heating with a catalytic amount of an acid or a dehydrating agent. To prevent polymerization of the product, a polymerization inhibitor is often added.

Experimental Protocol: Dehydration of Methyl-(2-naphthyl)-carbinol

Methyl-(2-naphthyl)-carbinol is mixed with a catalytic amount of a dehydrating agent, such as potassium bisulfate (0.05-0.1 equivalents), and a polymerization inhibitor, for example, 4-methoxyphenol or hydroquinone.[1] The mixture is heated under vacuum (0.1-2 mmHg) to a temperature sufficient to effect dehydration and distill the product, typically in the range of 120-140°C. The crude this compound is collected and can be further purified by recrystallization from ethanol.

Dehydrohalogenation of 2-(1-Chloroethyl)naphthalene

Another classical approach involves the elimination of hydrogen halide from a 2-(1-haloethyl)naphthalene. The chloro-derivative is typically used and can be prepared from methyl-(2-naphthyl)-carbinol.

Experimental Protocol: Dehydrohalogenation of 2-(1-Chloroethyl)naphthalene

2-(1-Chloroethyl)naphthalene is treated with a strong base, such as potassium hydroxide or sodium ethoxide, in an alcoholic solvent. The reaction mixture is heated to reflux to promote the E2 elimination reaction, yielding this compound. The product is then isolated by extraction and purified by distillation or recrystallization.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The development of olefination reactions provided more direct methods for the conversion of carbonyl compounds to alkenes. Both the Wittig and the Horner-Wadsworth-Emmons (HWE) reactions can be effectively employed for the synthesis of this compound from 2-naphthaldehyde.

The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. For the synthesis of this compound, 2-naphthaldehyde is reacted with methylenetriphenylphosphorane.

Experimental Protocol: Wittig Reaction

Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride (1.05 equivalents), is added to generate the ylide, methylenetriphenylphosphorane. The resulting mixture is stirred at room temperature for a period to ensure complete ylide formation. A solution of 2-naphthaldehyde (1 equivalent) in THF is then added dropwise to the ylide solution. The reaction is stirred until completion, after which it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the triphenylphosphine oxide byproduct is removed. The crude this compound is then purified, typically by column chromatography or recrystallization.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It often provides better yields and easier purification than the traditional Wittig reaction. To synthesize this compound, 2-naphthaldehyde is reacted with the anion of a methylphosphonate ester.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A methylphosphonate ester, such as diethyl methylphosphonate (1.1 equivalents), is dissolved in an anhydrous solvent like THF under an inert atmosphere. A strong base, such as sodium hydride (1.1 equivalents), is added to generate the phosphonate carbanion. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of 2-naphthaldehyde (1 equivalent) in THF is then added to the carbanion solution. The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The water-soluble phosphate byproduct is removed by washing the organic layer with water and brine. The crude this compound is then purified.

Modern Catalytic Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering highly efficient and versatile methods for the synthesis of this compound. These reactions typically involve the coupling of a naphthalene-based electrophile with a vinyl-containing organometallic reagent.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound can be synthesized by the reaction of a 2-halonaphthalene (typically 2-bromonaphthalene) with ethylene gas.

Experimental Protocol: Heck Reaction

A reaction vessel is charged with 2-bromonaphthalene (1 equivalent), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base like triethylamine. The vessel is purged with ethylene gas and the reaction is carried out in a suitable solvent, such as DMF or NMP, at elevated temperatures (typically 100-150 °C) and pressures. After the reaction is complete, the mixture is cooled, filtered to remove the palladium catalyst, and the product is isolated by extraction and purified by chromatography or recrystallization.

Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, 2-bromonaphthalene can be coupled with a vinylboronic acid or its ester.

Experimental Protocol: Suzuki Coupling

To a mixture of 2-bromonaphthalene (1 equivalent), a vinylboronic acid derivative such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate) is added a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DME) and water. The reaction mixture is heated, typically to 80-100 °C, under an inert atmosphere until the starting materials are consumed. The product is then extracted and purified.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. This compound can be prepared by the reaction of 2-bromonaphthalene with a vinyltin reagent, such as vinyltributyltin.

Experimental Protocol: Stille Coupling